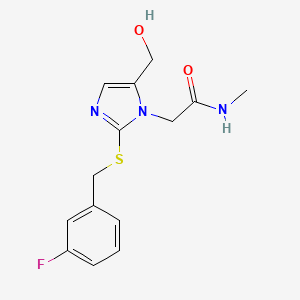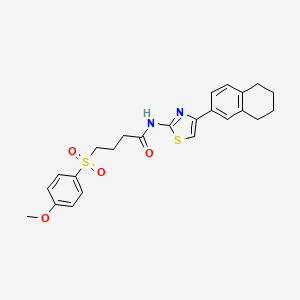![molecular formula C23H23N5O3S B2629696 6-({4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone CAS No. 866136-78-9](/img/structure/B2629696.png)
6-({4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups including an ethyl group, a methoxybenzyl group, a triazole ring, and a pyridazinone ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and pyridazinone rings suggests that this compound could have a rigid, planar structure. The ethyl and methoxybenzyl groups could provide some flexibility to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazole and pyridazinone rings and the nonpolar ethyl and methoxybenzyl groups could affect its solubility, melting point, and boiling point .科学的研究の応用
Chemical Synthesis and Modification
The compound is a significant focus in the realm of chemical synthesis, particularly regarding the modification of triazole compounds. Kaldrikyan et al. (2016) explored the reactions of 1,2,4-triazole-3-thiols with various compounds, leading to the creation of new 3-sulfanyl-1,2,4-triazoles, demonstrating the versatility of this class of compounds in chemical synthesis (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016). Similarly, Hovsepyan et al. (2014) examined the Salkylation and aminomethylation of 4H-1,2,4-triazoles, highlighting their potential in creating diverse chemical entities (Hovsepyan, Dilanyan, Minasyan, & Melik-Ohanjanyan, 2014).
Anticancer Properties
The compound and its derivatives have been scrutinized for potential anticancer properties. Bekircan et al. (2008) synthesized new derivatives and screened them against various cancer types, showcasing the anticancer potential of this compound class (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Biochemical Applications
The biochemical utility of the compound is evident in its use as an inhibitor for specific enzymes. Bekircan et al. (2015) explored its derivatives for their inhibitory activity against lipase and α-glucosidase, indicating its potential in therapeutic interventions for diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015). Additionally, the work of Arfan et al. (2018) on cholinesterase inhibitors showcases the compound's relevance in addressing neurological disorders through enzyme inhibition (Arfan et al., 2018).
Crystallographic and Spectroscopic Analysis
The compound's characteristics have also been explored through crystallographic and spectroscopic studies. Kalai et al. (2021) provided a detailed analysis of a pyridazinone derivative's structure and reactive properties, contributing to the understanding of this compound's chemical behavior (Kalai, Karrouchi, Baydere, Daoui, Allali, Dege, Benchat, & Brandán, 2021).
Antimicrobial Activities
Research into the antimicrobial potential of 1,2,4-triazole derivatives has revealed significant activity against various bacterial and fungal strains. Hussain, Sharma, and Amir (2008) synthesized and evaluated derivatives for their antimicrobial efficacy, indicating the compound's role in developing new antimicrobial agents (Hussain, Sharma, & Amir, 2008).
作用機序
将来の方向性
特性
IUPAC Name |
6-[[4-ethyl-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methoxy]-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-3-27-20(24-25-23(27)32-16-17-9-11-19(30-2)12-10-17)15-31-21-13-14-22(29)28(26-21)18-7-5-4-6-8-18/h4-14H,3,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAQJUYISUOJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)OC)COC3=NN(C(=O)C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-({4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

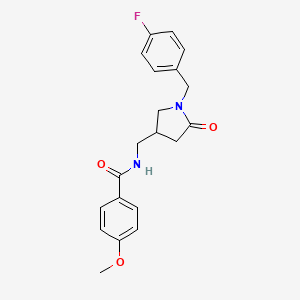

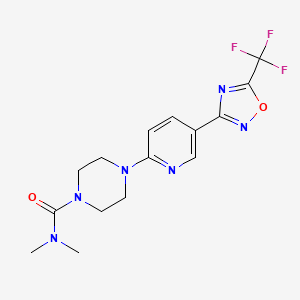
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2629617.png)
![8,9-Dimethoxy-5-((3-nitrobenzyl)thio)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2629618.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2629620.png)
![5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2629624.png)

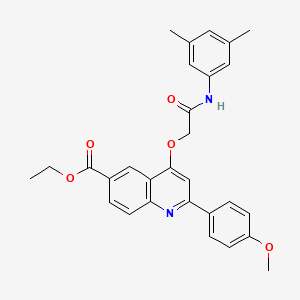
![1,1-Dimethyl-3-[(1-methylpiperidin-3-yl)methyl]urea](/img/structure/B2629629.png)
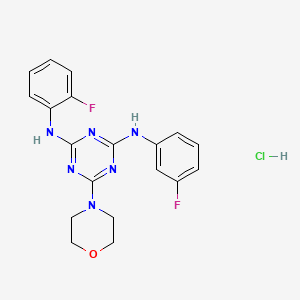
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2629632.png)
